molecular formula C9H8N2O2S B092787 2-Ethyl-6-nitro-1,3-benzothiazole CAS No. 17142-80-2

2-Ethyl-6-nitro-1,3-benzothiazole

Cat. No. B092787
CAS RN: 17142-80-2
M. Wt: 208.24 g/mol
InChI Key: LMTIHUKEXUVDTP-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitro-1,3-benzothiazole, also known as ENB, is a synthetic chemical compound that belongs to the family of benzothiazoles. It is widely used in various industrial applications, including as an intermediate for the production of rubber accelerators, dyes, and pharmaceuticals. In recent years, ENB has gained significant attention in the scientific community due to its potential biological activities and pharmacological properties.

Mechanism Of Action

The exact mechanism of action of 2-Ethyl-6-nitro-1,3-benzothiazole is not fully understood. However, it has been suggested that 2-Ethyl-6-nitro-1,3-benzothiazole exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.

Biochemical And Physiological Effects

2-Ethyl-6-nitro-1,3-benzothiazole has been shown to possess various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Ethyl-6-nitro-1,3-benzothiazole has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-Ethyl-6-nitro-1,3-benzothiazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

2-Ethyl-6-nitro-1,3-benzothiazole has several advantages for lab experiments, including its stability and ease of synthesis. However, 2-Ethyl-6-nitro-1,3-benzothiazole also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-Ethyl-6-nitro-1,3-benzothiazole, including the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethyl-6-nitro-1,3-benzothiazole and its potential interactions with other drugs. Finally, the development of novel synthesis methods for 2-Ethyl-6-nitro-1,3-benzothiazole may lead to the discovery of new derivatives with enhanced biological activities.

Synthesis Methods

2-Ethyl-6-nitro-1,3-benzothiazole can be synthesized through various methods, including the reaction of 2-mercapto-benzothiazole with ethyl nitrate in the presence of a catalyst. Another method involves the reaction of 2-chloro-6-nitrophenol with thiourea followed by cyclization with ethylene diamine.

Scientific Research Applications

2-Ethyl-6-nitro-1,3-benzothiazole has been extensively studied for its potential biological activities and pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-Ethyl-6-nitro-1,3-benzothiazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

17142-80-2

Product Name

2-Ethyl-6-nitro-1,3-benzothiazole

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-ethyl-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C9H8N2O2S/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3

InChI Key

LMTIHUKEXUVDTP-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

synonyms

Benzothiazole, 2-ethyl-6-nitro- (8CI,9CI)

Origin of Product

United States

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